methyl 1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized through highly regioselective acylation and alkylation reactions . Another method described the synthesis of 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a starting material through oxidation and methylation . Additionally, a one-pot synthesis approach for pyrazole-5-carboxylates has been reported using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Theoretical calculations, such as DFT, are also employed to predict and compare structural parameters with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, diazotization, and coupling with different reagents to form a wide array of products . For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole ring. These properties are crucial for the compound's application and are typically characterized during the synthesis process. The antioxidant properties of some pyrazole derivatives have also been evaluated, indicating potential for therapeutic applications .
Scientific Research Applications
Structural and Spectral Investigations:
- Methyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives are studied for their structural and spectral properties. For instance, Viveka et al. (2016) focused on the experimental and theoretical analysis of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Their study included NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique, offering insights into the compound's molecular structure and properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Synthesis and Characterization
2. The synthesis and characterization of this compound derivatives are vital areas of research. Naveen et al. (2021) described an effective synthesis route for substituted pyrazoles. Their work included NMR, mass, UV-Vis, and CHN analysis, contributing to a deeper understanding of the compound's chemical nature (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Corrosion Inhibition
3. Some derivatives of this compound have been evaluated as corrosion inhibitors. Herrag et al. (2007) investigated their efficiency in reducing corrosion rate in hydrochloric acid, revealing their potential in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Regioselective Synthesis
4. Research also focuses on the regioselective synthesis of this compound derivatives. Hanzlowsky et al. (2003) presented methods for the synthesis of related compounds, demonstrating the compound's versatility in chemical synthesis (Hanzlowsky, Jelencic, Rečnik, Svete, Golobič, & Stanovnik, 2003).
Antioxidant Properties
5. Some studies focus on evaluating the antioxidant properties of this compound derivatives. For example, research by Naveen et al. (2021) included in vitro evaluation for antioxidant susceptibilities, contributing to potential pharmaceutical applications (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Coordination Polymers
6. The compound is also used in the synthesis of coordination polymers. Cheng et al. (2017) reported on the synthesis of d10 metal coordination polymers constructed from derivatives of this compound, indicating its utility in the field of materials science (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Auxin Activities
7. The auxin activities of derivatives are also a subject of research. Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and studied its auxin activities, providing insights into the agricultural applications of these compounds (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Mechanism of Action
Target of Action
The primary targets of “methyl 1-ethyl-1H-pyrazole-3-carboxylate” are currently unknown. Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets. This could potentially result in changes in the structure of the compound, which in turn could translate into changes in properties .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data suggests that adequate ventilation is necessary when handling this compound, and contact with eyes, skin, or clothing should be avoided .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABQZEKVWCGESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555706 |
Source
|
Record name | Methyl 1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89943-27-1 |
Source
|
Record name | Methyl 1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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